N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a thienopyrimidine core, and a hexanamide chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzodioxole and thienopyrimidine intermediates, followed by their coupling through amide bond formation. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and solvent choice.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can lead to the modulation of signaling pathways, resulting in changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide stands out due to its unique combination of structural features. Similar compounds include:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization.
Each of these compounds has distinct properties and applications, highlighting the uniqueness of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide in scientific research and industrial applications.
Properties
Molecular Formula |
C29H29ClN4O7S |
---|---|
Molecular Weight |
613.1 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C29H29ClN4O7S/c1-39-22-9-7-19(14-20(22)30)32-26(36)16-34-21-10-12-42-27(21)28(37)33(29(34)38)11-4-2-3-5-25(35)31-15-18-6-8-23-24(13-18)41-17-40-23/h6-10,12-14H,2-5,11,15-17H2,1H3,(H,31,35)(H,32,36) |
InChI Key |
UJHJYZOLDFTXRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5)SC=C3)Cl |
Origin of Product |
United States |
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